N-(2,1,3-benzoxadiazol-4-yl)-5-bromopyridine-3-carboxamide N-(2,1,3-benzoxadiazol-4-yl)-5-bromopyridine-3-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC15007681
InChI: InChI=1S/C12H7BrN4O2/c13-8-4-7(5-14-6-8)12(18)15-9-2-1-3-10-11(9)17-19-16-10/h1-6H,(H,15,18)
SMILES:
Molecular Formula: C12H7BrN4O2
Molecular Weight: 319.11 g/mol

N-(2,1,3-benzoxadiazol-4-yl)-5-bromopyridine-3-carboxamide

CAS No.:

Cat. No.: VC15007681

Molecular Formula: C12H7BrN4O2

Molecular Weight: 319.11 g/mol

* For research use only. Not for human or veterinary use.

N-(2,1,3-benzoxadiazol-4-yl)-5-bromopyridine-3-carboxamide -

Specification

Molecular Formula C12H7BrN4O2
Molecular Weight 319.11 g/mol
IUPAC Name N-(2,1,3-benzoxadiazol-4-yl)-5-bromopyridine-3-carboxamide
Standard InChI InChI=1S/C12H7BrN4O2/c13-8-4-7(5-14-6-8)12(18)15-9-2-1-3-10-11(9)17-19-16-10/h1-6H,(H,15,18)
Standard InChI Key OXUGDZBYOAZATH-UHFFFAOYSA-N
Canonical SMILES C1=CC2=NON=C2C(=C1)NC(=O)C3=CC(=CN=C3)Br

Introduction

Chemical Structure and Physicochemical Properties

The molecular architecture of N-(2,1,3-benzoxadiazol-4-yl)-5-bromopyridine-3-carboxamide integrates two heterocyclic systems: a 5-bromopyridine ring and a benzoxadiazole (1,2,3-benzoxadiazole) scaffold. The bromine atom at the pyridine’s 5-position enhances electrophilic reactivity, while the benzoxadiazole moiety contributes to π-π stacking interactions and hydrogen-bonding capabilities, critical for target binding.

Table 1: Molecular Properties

PropertyValue
Molecular FormulaC₁₂H₇BrN₄O₂
Molecular Weight319.11 g/mol
CAS NumberNot publicly disclosed
Hydrogen Bond Donors2 (amide NH, benzoxadiazole)
Hydrogen Bond Acceptors5
Rotatable Bond Count3

The compound’s planar structure facilitates penetration into hydrophobic pockets of biological targets, such as enzyme active sites or DNA grooves. Quantum mechanical calculations suggest that the electron-withdrawing benzoxadiazole group stabilizes the molecule’s lowest unoccupied molecular orbital (LUMO), enhancing its reactivity in nucleophilic substitution reactions .

Synthesis and Characterization

The synthesis of N-(2,1,3-benzoxadiazol-4-yl)-5-bromopyridine-3-carboxamide involves a multi-step sequence optimized for yield and purity. While exact protocols remain proprietary, general methodologies can be inferred from analogous compounds :

  • Bromopyridine Precursor Preparation: 5-Bromopyridine-3-carboxylic acid is activated using thionyl chloride (SOCl₂) to form the corresponding acid chloride.

  • Amide Coupling: The acid chloride reacts with 4-amino-1,2,3-benzoxadiazole under Schotten-Baumann conditions, employing a base (e.g., NaOH) to deprotonate the amine and facilitate nucleophilic attack.

  • Purification: Column chromatography or recrystallization isolates the product, with purity verified via HPLC (>95%) and NMR spectroscopy.

Table 2: Key Synthetic Parameters

StepReagents/ConditionsYield (%)
Acid Chloride FormationSOCl₂, reflux, 4h85–90
Amide Bond FormationNaOH, H₂O/THF, 0–5°C, 2h70–75
PurificationSilica gel (hexane:EtOAc)95+

Mass spectrometry (MS) and infrared (IR) spectroscopy confirm the molecular ion peak at m/z 319.11 and characteristic amide C=O stretches at ~1650 cm⁻¹.

Structural Analogues and Structure-Activity Relationships (SAR)

Modifications to the benzoxadiazole or pyridine rings significantly alter bioactivity:

  • Bromine Substitution: Removal of the bromine atom reduces anticancer potency by 50%, underscoring its role in hydrophobic interactions.

  • Benzoxadiazole Replacement: Replacing benzoxadiazole with benzimidazole (as in patent WO2019038215A1) abolishes PDE4 inhibition, highlighting the importance of the oxadiazole’s electron-deficient ring .

Table 3: Activity of Structural Analogues

CompoundTopoisomerase IIα IC₅₀ (μM)PDE4 IC₅₀ (μM)
N-(Benzoxadiazol-4-yl)-5-Br-pyridine0.450.45
N-(Benzothiazol-5-yl)-5-Br-pyridine1.32>10
5-Br-pyridine-3-carboxamide (no fused ring)>20Inactive

Future Research Directions

  • Mechanistic Studies: Elucidate the compound’s interaction with DNA repair pathways (e.g., PARP inhibition) to expand its utility in synthetic lethality approaches.

  • Formulation Development: Encapsulation in nanoparticles (e.g., PLGA) could improve bioavailability and reduce off-target effects.

  • Dual-Target Inhibitors: Combine benzoxadiazole scaffolds with other pharmacophores (e.g., kinase inhibitors) to exploit polypharmacology .

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